N-(4-methoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
Description
This compound features a 4-methoxyphenyl group linked via an acetamide bridge to a 1,2-dihydroisoquinolin-5-yloxy moiety with a 2-propyl substituent (Fig. 1). The methoxy group enhances solubility and may influence metabolic stability, while the dihydroisoquinolin core is a hallmark of bioactive molecules targeting receptors or enzymes .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-12-23-13-11-17-18(21(23)25)5-4-6-19(17)27-14-20(24)22-15-7-9-16(26-2)10-8-15/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAHNTKBBRYLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, structural characteristics, and various bioactivities reported in the literature.
Synthesis and Structural Characteristics
The compound can be synthesized through a reaction involving 4-methoxyphenyl and 2-chloroacetamide, followed by the introduction of the dihydroisoquinoline moiety. Characterization methods such as IR, NMR, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-methoxyphenyl + 2-chloroacetamide | Acetone, K2CO3 | N-(4-methoxyphenyl)-2-chloroacetamide |
| 2 | N-(4-methoxyphenyl)-2-chloroacetamide + Dihydroisoquinoline derivative | Heating under reflux | This compound |
Biological Activity
The biological activities of this compound have been explored in various studies. The compound exhibits a range of pharmacological activities, including:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains. The presence of the phenoxy and acetamide groups is believed to enhance this activity by disrupting microbial cell membranes.
2. Anticancer Properties
Research has shown that derivatives of this compound possess anticancer effects. For instance, compounds with the phenoxy-N-aroylacetamide scaffold have been linked to apoptosis induction in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
3. Anti-inflammatory Effects
this compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
4. Analgesic Activity
The analgesic effects of related compounds indicate that this compound may also provide pain relief through central nervous system pathways.
Case Studies
A notable study conducted by Rani et al. (2014) evaluated the anti-inflammatory and analgesic properties of similar phenoxy-N-aroylacetamides in animal models. The results demonstrated a significant reduction in paw edema and pain response compared to control groups.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Berest et al., 2011; Patel et al., 2013 |
| Anticancer | Induces apoptosis in cancer cell lines | Rani et al., 2014 |
| Anti-inflammatory | Reduces cytokine levels in vitro | Rani et al., 2014 |
| Analgesic | Significant pain relief in animal models | Rani et al., 2014 |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Features of Analogous Compounds
Pharmacological and Mechanistic Insights
- EVT-401 (P2X7 Antagonist): The 3-fluoro-4-(trifluoromethyl)phenyl group in EVT-401 enhances binding affinity to the P2X7 receptor, a target for inflammatory diseases. The dihydroisoquinolin core is critical for receptor interaction, suggesting that the target compound’s propyl group may alter pharmacokinetics (e.g., longer half-life due to lipophilicity) .
- Phenoxy Acetamide Derivatives 38–40: These compounds demonstrate that the N-(4-methoxyphenyl)acetamide scaffold synergizes with sulfonyl-linked heterocycles (e.g., quinazoline) to inhibit cancer cell proliferation.
- Patent Compounds: The inclusion of tetrahydrofuran-3-yl-oxy and cyano groups in these analogs highlights strategies to optimize metabolic stability and target engagement. The target compound’s simpler propyl substituent could reduce synthetic complexity while maintaining efficacy .
- Morpholinone Derivatives: Though structurally distinct, these compounds underscore the versatility of acetamide-linked heterocycles. The target compound’s dihydroisoquinolin core may confer unique conformational rigidity compared to morpholinone, impacting binding pocket accessibility .
Structure-Activity Relationship (SAR) Trends
- Methoxy Positioning: The 4-methoxyphenyl group is conserved in the target compound and phenoxy acetamides 38–40, suggesting its role in enhancing solubility and passive diffusion across membranes .
- Heterocyclic Core: Dihydroisoquinolin (target compound, EVT-401) vs. quinazoline (phenoxy acetamides) influences target specificity. Dihydroisoquinolin’s fused ring system may favor deeper penetration into hydrophobic binding pockets.
- Substituent Effects : The propyl group in the target compound contrasts with EVT-401’s trifluoromethyl group. Propyl’s hydrophobicity may improve blood-brain barrier permeability, whereas trifluoromethyl enhances electronegativity for polar interactions .
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
To maximize yield, focus on:
- Reagent stoichiometry : Use 1.5 equivalents of chloroacetylated intermediates relative to the starting phenolic component to drive coupling reactions to completion .
- Solvent selection : Dimethylformamide (DMF) enhances solubility of intermediates, while sodium/potassium carbonate bases improve deprotonation efficiency .
- Temperature control : Maintain room temperature during nucleophilic substitutions to minimize side reactions .
- Purification : Employ silica gel column chromatography with gradients of methanol (0–8%) in dichloromethane, followed by recrystallization in ethyl acetate .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
A combination of methods is required:
- ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.1 ppm) and dihydroisoquinoline protons (δ 6.9–7.5 ppm) to verify substituent positions .
- IR spectroscopy : Confirm amide C=O stretches (~1667 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
- Mass spectrometry (ESI/APCI+) : Validate molecular weight (e.g., [M+1]⁺ or [M+Na]⁺ peaks) .
Q. How should researchers approach stability testing under varying pH conditions?
- Perform accelerated degradation studies in buffers (pH 1–13) at 40°C for 72 hours.
- Monitor hydrolytic stability of the acetamide and ether bonds via HPLC, comparing retention times against fresh samples .
Advanced Research Questions
Q. How can contradictions in bioactivity data across cell lines be resolved?
- Orthogonal assays : Combine cytotoxicity (MTT), apoptosis (Annexin V), and target-specific assays (e.g., P2X7 receptor inhibition for inflammation models) to disentangle mechanism-specific effects .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl or fluorophenyl variants) to identify substituent-dependent trends .
- Metabolic profiling : Use LC-MS to assess cell line-specific metabolite interference .
Q. What strategies elucidate molecular targets in complex biological systems?
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates, followed by SDS-PAGE and MS identification .
- CRISPR screening : Perform genome-wide knockout libraries in disease models (e.g., cancer) to identify sensitizing/resistant genes .
- Molecular docking : Prioritize targets (e.g., quinoxaline-binding enzymes) using AutoDock Vina with homology-modeled active sites .
Q. What computational methods predict binding affinity with enzymatic targets?
- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (100 ns trajectories) to assess binding stability and key interactions (e.g., hydrogen bonds with quinoxaline N-oxo groups) .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., propyl vs. methyl groups) to guide rational design .
Methodological Considerations
Q. How can researchers mitigate side reactions during functionalization of the dihydroisoquinoline core?
- Protecting groups : Temporarily block reactive sites (e.g., NH of dihydroisoquinoline) with tert-butoxycarbonyl (Boc) before introducing acetamide .
- Catalytic optimization : Use Pd/C or CuI for cross-couplings to minimize undesired byproducts .
Q. What analytical workflows validate purity for in vivo studies?
- HPLC-DAD/MS : Use C18 columns (5 µm, 250 mm) with 0.1% formic acid in acetonitrile/water gradients (detection at 254 nm) .
- Elemental analysis : Confirm <0.5% residual solvents (DMF, ethyl acetate) via combustion analysis .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility profiles be addressed?
- Standardized protocols : Re-test solubility in USP buffers (pH 1.2, 4.5, 6.8) at 25°C using nephelometry for consistency .
- Co-solvent screening : Evaluate solubility enhancers (e.g., cyclodextrins) to reconcile literature variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
